1-Nitropyrazole
Overview
Description
1-Nitropyrazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring.
Preparation Methods
1-Nitropyrazole can be synthesized through several methods. One common synthetic route involves the nitration of pyrazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyrazole ring .
Another method involves the rearrangement of this compound in the presence of sulfuric acid to obtain 4-nitropyrazole. This process highlights the versatility of this compound as an intermediate in the synthesis of other nitropyrazole derivatives .
Industrial production methods often employ continuous-flow processes to enhance efficiency and yield. For example, a fully continuous-flow nitration and post-processing protocol has been developed, starting from the nitration of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation. This method achieves high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
1-Nitropyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form more highly nitrated derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield 1-aminopyrazole, while nucleophilic substitution can produce various substituted pyrazoles .
Scientific Research Applications
1-Nitropyrazole and its derivatives have broad applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nitropyrazole involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
In the context of energetic materials, the nitro group plays a crucial role in the compound’s ability to release energy upon decomposition. The decomposition process involves the breaking of nitrogen-nitrogen and carbon-nitrogen bonds, leading to the formation of gaseous products and the release of energy .
Comparison with Similar Compounds
1-Nitropyrazole can be compared with other nitropyrazole derivatives, such as 3,4-dinitropyrazole, 1,3-dinitropyrazole, and 3,5-dinitropyrazole. These compounds share similar structural features but differ in the number and position of nitro groups on the pyrazole ring .
3,4-Dinitropyrazole: This compound has two nitro groups at the 3 and 4 positions.
1,3-Dinitropyrazole: With nitro groups at the 1 and 3 positions, this compound shows different reactivity and stability characteristics.
3,5-Dinitropyrazole: This derivative has nitro groups at the 3 and 5 positions, offering unique thermal and chemical properties.
The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in the synthesis of various nitropyrazole derivatives. Its single nitro group allows for selective functionalization and modification, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNVOQYGXDUHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221391 | |
Record name | 1H-Pyrazole, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-95-1 | |
Record name | 1H-Pyrazole, 1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitropyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the initial decomposition pathways of 1-nitropyrazole upon excitation?
A1: Studies employing both experimental and computational methods reveal that this compound, along with its derivatives like 3,4-dinitropyrazole, primarily decomposes by releasing a nitric oxide (NO) molecule after UV excitation. [] This NO product is observed to be rotationally cold, indicating a specific decomposition mechanism. []
Q2: How does the decomposition mechanism of this compound differ from that of 3,4-dinitropyrazole?
A2: While both this compound and 3,4-dinitropyrazole release NO upon UV excitation, the energy state at which this occurs differs. [] Theoretical calculations suggest that this compound generates NO in an electronically excited state (S1), while 3,4-dinitropyrazole produces NO in the ground state (S0) due to the energetic unavailability of the S1 decomposition pathway. [] This difference is reflected in the vibrational temperature of the NO product, which is significantly hotter for 3,4-dinitropyrazole. []
Q3: Can this compound be detected at extremely low concentrations? If so, what method is used?
A3: Yes, this compound can be detected at femtomolar concentrations using surface-enhanced Raman spectroscopy (SERS). [] This method leverages the enhanced Raman signal produced by molecules adsorbed on plasmonic metal surfaces, enabling highly sensitive detection. []
Q4: How does the number of nitro groups attached to the pyrazole ring influence the emission spectra during femtosecond laser-induced breakdown spectroscopy (LIBS)?
A4: Research using femtosecond LIBS demonstrates that the number of nitro groups on the pyrazole ring directly impacts the observed atomic and molecular emissions. [, ] For instance, increasing the number of nitro groups leads to variations in the intensity ratios of CN/C2, CN/C, C2/C, and C2/N bands. [, ]
Q5: What is the electrochemical behavior of this compound in acidic and less acidic conditions?
A5: Electrochemical studies, particularly polarography and voltammetry, reveal distinct reduction pathways for this compound depending on the pH of the solution. [] In acidic media, the N-N bond in the molecule cleaves, leading to the formation of nitrous acid, which undergoes further reduction at more negative potentials. [] Conversely, at pH values above 4, a competitive reduction pathway dominates, resulting in the conversion of the nitramine group to a nitrosamine. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C3H3N3O2, and its molecular weight is 113.09 g/mol.
Q7: What computational chemistry methods have been used to study this compound?
A8: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with 6-311G(d) and 6-311G(d,p) basis sets, have been employed to investigate the molecular structure of this compound. [] These calculations provide insights into the electronic structure, molecular geometry, and other important properties of the molecule. []
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